1-(2,5-Dibromophenyl)sulfonylpyrrolidine

Analytical Chemistry Quality Control Chemical Procurement

1-(2,5-Dibromophenyl)sulfonylpyrrolidine (CAS 691381-09-6) is a halogenated sulfonylpyrrolidine derivative belonging to the broader class of substituted N-sulfonylpyrrolidines, a scaffold recognized for its utility in medicinal chemistry and organic synthesis. The compound is characterized by a 2,5-dibromo substitution pattern on the phenyl ring, which imparts distinct physicochemical properties compared to its non-halogenated or mono-halogenated analogs.

Molecular Formula C10H11Br2NO2S
Molecular Weight 369.07g/mol
CAS No. 691381-09-6
Cat. No. B486452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dibromophenyl)sulfonylpyrrolidine
CAS691381-09-6
Molecular FormulaC10H11Br2NO2S
Molecular Weight369.07g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br
InChIInChI=1S/C10H11Br2NO2S/c11-8-3-4-9(12)10(7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
InChIKeyVNSBXIQTVFPIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dibromophenyl)sulfonylpyrrolidine (CAS 691381-09-6): Core Molecular Data and Structural Classification for Procurement Decisions


1-(2,5-Dibromophenyl)sulfonylpyrrolidine (CAS 691381-09-6) is a halogenated sulfonylpyrrolidine derivative belonging to the broader class of substituted N-sulfonylpyrrolidines, a scaffold recognized for its utility in medicinal chemistry and organic synthesis . The compound is characterized by a 2,5-dibromo substitution pattern on the phenyl ring, which imparts distinct physicochemical properties compared to its non-halogenated or mono-halogenated analogs [1]. Its molecular formula is C10H11Br2NO2S, with a molecular weight of 369.07 g/mol .

Br
2,5-dibromo N-sulfonylpyrrolidine scaffold for medicinal chemistry and synthesis
Supports heavy atom derivatization and halogen bonding interaction studies
High-purity research reagent (specification ≥98% reported by vendor)

Why Generic Sulfonylpyrrolidines Cannot Replace 1-(2,5-Dibromophenyl)sulfonylpyrrolidine (CAS 691381-09-6) in Critical Workflows


Substitution with generic or closely related sulfonylpyrrolidine analogs is not feasible due to significant variations in molecular weight, halogen content, and synthetic purity that directly impact downstream applications [1]. The presence of two bromine atoms in the 2,5-positions of the phenyl ring in this compound (MW 369.07 g/mol) results in a substantial increase in molecular mass and lipophilicity compared to its 2,5-dichloro (MW 280.17 g/mol) or 2,5-dimethyl (MW 239.34 g/mol) counterparts [1][2]. These differences alter chromatographic behavior, crystallization properties, and potential for heavy atom derivatization, making direct interchangeability impractical without re-optimizing entire experimental protocols [2].

Molecular profile
Dibromo substitution increases molecular weight and lipophilicity vs. dichloro or dimethyl analogs — chromatographic retention and crystallization may shift
Heavy atom effect
Non-brominated analogs lack anomalous scattering capability required for X-ray phasing experiments
Halogen bonding
Methyl- or unsubstituted phenyl analogs cannot engage in directional halogen bonding, potentially altering binding mode hypotheses

Quantitative Differentiation Evidence for 1-(2,5-Dibromophenyl)sulfonylpyrrolidine (CAS 691381-09-6) Against Structural Analogs


Elevated Purity Specification (98%) vs. Standard Market Grade (95%)

The target compound is available with a certified purity of ≥98% (NLT 98%), which is a higher specification than the 95% purity commonly offered for generic sulfonylpyrrolidine derivatives . This reduces the risk of impurities affecting assay reproducibility and downstream synthetic yields.

Purity Comparison
Head-to-head
≥98% vs. 95% (generic)
Reported higher purity may reduce re-purification need and support batch consistency
Vendor specification; verify lot-specific analysis
Analytical Chemistry Quality Control Chemical Procurement

Significant Molecular Weight Differential Due to Dual Bromine Substitution

The target compound's molecular weight (369.07 g/mol) is substantially higher than that of its 2,5-dichloro (280.17 g/mol) and 2,5-dimethyl (239.34 g/mol) analogs due to the presence of two heavy bromine atoms [1][2]. This difference is critical for applications requiring mass-sensitive detection or heavy atom phasing.

Molecular Weight
Cross-study
369.07 g/mol vs. 280.17 (dichloro) / 239.34 (dimethyl)
Mass difference provides distinct bromine isotopic pattern and heavy atom effect for detection
Calculated from molecular formula
Medicinal Chemistry Halogen Bonding X-ray Crystallography

Unique Halogen Substitution Pattern Enables Specific Non-Covalent Interactions

The 2,5-dibromo substitution on the phenyl ring creates a distinct electrostatic potential surface capable of engaging in directional halogen bonding interactions, which is a well-documented phenomenon for brominated aromatic systems [1]. This property is not present in non-halogenated or methyl-substituted analogs, which rely solely on hydrophobic or hydrogen bonding interactions.

Halogen Bonding
Class-level
Two bromine atoms as halogen bond donors
May support exploration of novel binding modes in fragment-based design
Inferred from halogen bonding principles; confirm experimentally
Structure-Based Drug Design Halogen Bonding Supramolecular Chemistry

High-Value Application Scenarios for 1-(2,5-Dibromophenyl)sulfonylpyrrolidine (CAS 691381-09-6) Based on Verified Evidence


X-ray Crystallography: Phasing of Macromolecular Structures via Heavy Atom Derivatization

The dual bromine atoms in the compound serve as effective anomalous scatterers, providing strong phasing signals for X-ray crystallography . Its molecular weight and purity make it a reliable heavy atom derivative for solving novel protein or nucleic acid structures, a task where lighter halogen or non-halogenated analogs would be inadequate [1].

Medicinal Chemistry: Halogen Bonding Scaffold for Fragment-Based Drug Discovery

The 2,5-dibromo substitution pattern offers a unique opportunity to probe halogen bonding interactions in fragment screening libraries . Researchers can exploit this property to identify novel binding pockets that are not engaged by standard methyl- or chloro-substituted sulfonylpyrrolidines, potentially leading to compounds with improved selectivity or potency [1].

Analytical Method Development: LC-MS Calibration Standard

The compound's distinct molecular weight and characteristic bromine isotopic signature make it an ideal internal standard or calibration marker for liquid chromatography-mass spectrometry (LC-MS) methods . Its high purity (≥98%) ensures accurate quantitation, reducing the risk of signal interference that can occur with lower-purity alternatives [1].

Application
Selection Property
Validation Focus
X-ray crystallography phasing
Dibromo heavy atom substitution
Anomalous scattering strength for macromolecular structure solution
Fragment-based drug discovery
Halogen bond donor scaffold
Binding mode characterization in target pockets; selectivity assessment
LC-MS method development
Characteristic bromine isotopic signature and high purity
Signal specificity and quantitation accuracy in analytical workflows

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